(R)-1-(2,4,6-Triisopropylphenyl)ethanol
Overview
Description
(R)-1-(2,4,6-Triisopropylphenyl)ethanol is a chiral compound used in various chemical syntheses. This compound's importance lies in its role as a pharmaceutical intermediate and its use in asymmetric catalysis.
Synthesis Analysis
Biocatalytic Preparation : A study by Chen et al. (2019) describes the efficient biocatalytic preparation of (R)-1-[4-(Trifluoromethyl)phenyl]ethanol, an analog of the target compound, using recombinant Escherichia coli cells. This method shows excellent enantioselectivity and high yield, demonstrating a scalable approach for the production of similar chiral alcohols (Chen et al., 2019).
Chemical Synthesis : The synthesis of related compounds, like 2-(4-Chlorophenyl)ethanol, has been achieved through esterification and reduction processes. These methods might be adaptable for synthesizing (R)-1-(2,4,6-Triisopropylphenyl)ethanol (Yang Lirong, 2007).
Molecular Structure Analysis
The molecular structure of closely related compounds has been analyzed using X-ray crystallography. For example, Toda et al. (1985) examined the structures of various molecular complexes involving hydroxy host systems and alcohols (Toda et al., 1985).
Chemical Reactions and Properties
Reactivity with Alcohols : Studies like those by Toda et al. (1985) reveal insights into the reactivity of similar compounds with alcohols, which could be extrapolated to understand the chemical reactions involving (R)-1-(2,4,6-Triisopropylphenyl)ethanol.
Hydroborating Agent : Research by Smith et al. (1993) on 2,4,6-Triisopropylphenylborane, a compound related to (R)-1-(2,4,6-Triisopropylphenyl)ethanol, highlights its use as a hydroborating agent and its subsequent conversion into alcohols (Smith et al., 1993).
Physical Properties Analysis
Physical properties of closely related compounds can be inferred from studies like those on the ethanol adducts of various organometallic compounds. For instance, Ng et al. (1989) analyzed the crystal structure of the ethanol adduct of N-triphenylstannyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide, providing insights into potential physical characteristics of (R)-1-(2,4,6-Triisopropylphenyl)ethanol (Ng et al., 1989).
Chemical Properties Analysis
The chemical properties of (R)-1-(2,4,6-Triisopropylphenyl)ethanol can be partially understood by studying the synthesis and properties of similar compounds. Sasaki et al. (2002) discuss the synthesis, structure, and redox properties of triarylpnictogens, which might share some chemical properties with the target compound (Sasaki et al., 2002).
Scientific Research Applications
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Organic Chemistry Research
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Synthesis of Pharmaceutical Intermediates
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Enantioselective Catalysis
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Stereochemistry Studies
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Chiral Resolution Processes
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Large-Scale Preparation of Versatile Chiral Auxiliary
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Chiral Catalysts & Ligands
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Preparation of 2-Ethynyl-1,3,5-Triisopropylbenzene
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Preparation of Di-ortho-Alkyl Substituted Phenyl Ethanones
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Preparation of Other Chiral Auxiliaries
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Preparation of Chiral Ligands
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Preparation of Chiral Catalysts
properties
IUPAC Name |
(1R)-1-[2,4,6-tri(propan-2-yl)phenyl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O/c1-10(2)14-8-15(11(3)4)17(13(7)18)16(9-14)12(5)6/h8-13,18H,1-7H3/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKPQIIFUMKNLF-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C(C)O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=C(C=C1C(C)C)C(C)C)C(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(2,4,6-Triisopropylphenyl)ethanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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